molecular formula C4H4N2O2S B13103592 3-Nitrothiophen-2-amine

3-Nitrothiophen-2-amine

Cat. No.: B13103592
M. Wt: 144.15 g/mol
InChI Key: OYZHSRJEUNAFRV-UHFFFAOYSA-N
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Description

3-Nitrothiophen-2-amine is an organic compound that features a thiophene ring substituted with a nitro group at the 3-position and an amino group at the 2-position. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrothiophen-2-amine typically involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of potassium carbonate (K₂CO₃) in refluxing ethanol. This reaction generates two carbon-carbon bonds in a single operation through a sequence of steps including the generation of 2-mercaptoacetaldehyde, nucleophilic carbonyl addition, annelation, and elimination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrothiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: Selective hydrogenation of the nitro group to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Reduction: The major product is 3-aminothiophen-2-amine.

    Substitution: Depending on the substituent, various N-substituted derivatives can be formed.

Scientific Research Applications

3-Nitrothiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrothiophen-2-amine involves its interaction with molecular targets and pathways. For instance, as an antitubercular agent, it releases nitric oxide following activation by F420-dependent nitroreductase DDN. This release of nitric oxide is crucial for its biological activity .

Comparison with Similar Compounds

    2-Aminothiophene: Similar in structure but lacks the nitro group.

    3-Nitrothiophene: Lacks the amino group at the 2-position.

    2-Nitrothiophen-3-amine: Similar but with different positioning of the nitro and amino groups.

Uniqueness: 3-Nitrothiophen-2-amine is unique due to the presence of both nitro and amino groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-nitrothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4-3(6(7)8)1-2-9-4/h1-2H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZHSRJEUNAFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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